molecular formula C8H13ClF3NO2 B2468028 methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride CAS No. 2007924-97-0

methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride

Cat. No.: B2468028
CAS No.: 2007924-97-0
M. Wt: 247.64 g/mol
InChI Key: SOQCKSUYTCVIEI-RIHPBJNCSA-N
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Description

Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate piperidine derivative.

    Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R,5S)-5-methylpiperidine-3-carboxylate;hydrochloride
  • Methyl (3R,5S)-5-ethylpiperidine-3-carboxylate;hydrochloride
  • Methyl (3R,5S)-5-(difluoromethyl)piperidine-3-carboxylate;hydrochloride

Uniqueness

Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications.

Properties

CAS No.

2007924-97-0

Molecular Formula

C8H13ClF3NO2

Molecular Weight

247.64 g/mol

IUPAC Name

methyl (3S,5R)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H12F3NO2.ClH/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H/t5-,6+;/m0./s1

InChI Key

SOQCKSUYTCVIEI-RIHPBJNCSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CNC1)C(F)(F)F.Cl

SMILES

COC(=O)C1CC(CNC1)C(F)(F)F.Cl

Canonical SMILES

COC(=O)C1CC(CNC1)C(F)(F)F.Cl

solubility

not available

Origin of Product

United States

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